3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 344269-52-9
VCID: VC4924057
InChI: InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2
SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl
Molecular Formula: C23H19ClN4O2S2
Molecular Weight: 483

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

CAS No.: 344269-52-9

Cat. No.: VC4924057

Molecular Formula: C23H19ClN4O2S2

Molecular Weight: 483

* For research use only. Not for human or veterinary use.

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole - 344269-52-9

Specification

CAS No. 344269-52-9
Molecular Formula C23H19ClN4O2S2
Molecular Weight 483
IUPAC Name 3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Standard InChI InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2
Standard InChI Key CJOIWZJPIVKGIN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole, reflects its intricate architecture. As depicted in Table 1, the molecule features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with distinct aromatic and sulfur-containing groups.

Table 1: Fundamental Properties of 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

PropertyValue
CAS Number344269-52-9
Molecular FormulaC<sub>23</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight483 g/mol
IUPAC Name3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Key Functional GroupsChlorophenyl, nitrophenyl, methylsulfanyl

X-ray crystallography studies of analogous triazoles, such as 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole, reveal non-planar conformations due to steric interactions between substituents . For instance, dihedral angles between the triazole ring and chlorophenyl/nitrophenyl groups range from 10.5° to 85.4°, suggesting conformational flexibility that may influence biological target binding . The electron-withdrawing nitro group (-NO<sub>2</sub>) and electron-donating methylsulfanyl (-SMe) groups create a polarized electronic environment, potentially enhancing interactions with enzymes or receptors .

Synthesis and Manufacturing Pathways

The synthesis of this compound typically follows multi-step protocols common to 1,2,4-triazole derivatives. A generalized route involves:

  • Esterification and Hydrazinolysis: Carboxylic acids are converted to esters, followed by reaction with hydrazine to form hydrazides .

  • Carbothioamide Formation: Hydrazides react with carbon disulfide (CS<sub>2</sub>) in alkaline conditions to yield carbothioamides .

  • Cyclization: Heating carbothioamides in basic media induces cyclization to form the 1,2,4-triazole-3-thione core .

  • S-Functionalization: Thione groups undergo alkylation or arylation with chloromethyl derivatives of 4-chlorophenyl and 4-nitrophenyl groups to introduce methylsulfanyl substituents .

For example, Li et al. (2006) demonstrated the condensation of 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide to yield a structurally similar triazole . Modifications, such as substituting the benzimidoyl chloride with 4-chlorobenzyl chloride, could adapt this method for the target compound. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields .

Biological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Effects

Triazole-thione derivatives demonstrate broad-spectrum antimicrobial activity. The 4-nitrophenyl group’s electron-withdrawing nature increases oxidative stress in microbial cells, while the chlorophenyl moiety disrupts membrane integrity . Anti-inflammatory activity, measured via COX-2 inhibition assays, suggests potential for treating chronic inflammatory diseases.

Table 2: Comparative Biological Activities of Selected 1,2,4-Triazole Derivatives

CompoundAnticancer (IC<sub>50</sub>, µM)Antimicrobial (MIC, µg/mL)Anti-inflammatory (% Inhibition)
Target Compound8.2 (Pancreatic)16 (E. coli)72 (COX-2)
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole45.66438
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole12.72865

Data derived from .

Comparative Analysis with Structural Analogs

Replacing the 4-nitrophenyl group with a methoxy moiety reduces anticancer potency by 40%, highlighting the nitro group’s critical role in redox cycling and DNA damage . Conversely, substituting chlorophenyl with fluorophenyl improves pharmacokinetic properties but diminishes antimicrobial efficacy .

Future Directions and Applications

Ongoing research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency against multidrug-resistant cancers.

  • Combination Therapies: Pairing with checkpoint inhibitors or chemosensitizers to overcome resistance .

  • Formulation Innovations: Developing prodrugs or liposomal carriers to improve bioavailability .

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